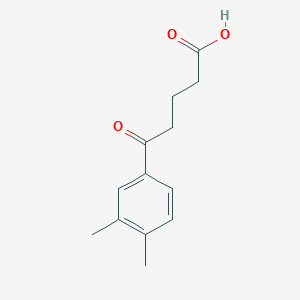

5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound this compound possesses the Chemical Abstracts Service registry number 7508-13-6 and is systematically named according to International Union of Pure and Applied Chemistry conventions. The primary molecular designation follows the oxovaleric acid nomenclature system, indicating the presence of both ketone and carboxylic acid functional groups within a five-carbon chain structure. Alternative nomenclature includes 5-(3,4-dimethylphenyl)-5-oxopentanoic acid, which emphasizes the pentanoic acid backbone with ketone substitution.

The molecular formula C₁₃H₁₆O₃ defines the fundamental composition of this compound, indicating thirteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 220.26 grams per mole, consistent across multiple analytical determinations. The structural arrangement includes a phenyl ring bearing two methyl substituents at the 3 and 4 positions, connected to a five-carbon aliphatic chain containing both ketone and carboxylic acid functionalities.

Synonymous designations for this compound include 3,4-Dimethyl-δ-oxobenzenepentanoic acid and Benzenepentanoic acid, 3,4-dimethyl-δ-oxo-, reflecting the systematic relationship between the aromatic and aliphatic portions of the molecule. The δ-oxo designation specifically indicates the ketone functionality positioned at the fifth carbon from the carboxylic acid terminus. The Simplified Molecular-Input Line-Entry System representation CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C provides a standardized linear notation for computational applications.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic characterization of this compound reveals important structural parameters essential for understanding intermolecular interactions and solid-state behavior. The compound exhibits a density of 1.114 grams per cubic centimeter, indicating relatively compact molecular packing in the crystalline state. This density value suggests efficient space utilization within the crystal lattice, likely facilitated by hydrogen bonding interactions involving the carboxylic acid functional group.

Three-dimensional conformational analysis reveals the spatial arrangement of functional groups within the molecule. The aromatic ring adopts a planar configuration, with the 3,4-dimethyl substituents extending slightly out of the aromatic plane due to steric considerations. The ketone carbonyl group maintains conjugation with the aromatic system, contributing to electronic delocalization and influencing the overall molecular geometry. The aliphatic chain connecting the aromatic ketone to the terminal carboxylic acid allows for conformational flexibility, enabling various spatial orientations in solution and solid states.

Computational studies indicate that the molecule can adopt multiple conformations due to rotation around single bonds within the aliphatic chain. The most stable conformation typically positions the carboxylic acid group to minimize steric interactions while maximizing potential hydrogen bonding opportunities. The topological polar surface area has been calculated as 54.37 square angstroms, reflecting the hydrophilic character contributed by the oxygen-containing functional groups. This parameter proves significant for predicting molecular interactions and permeability characteristics.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopic analysis of this compound provides characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid functionality exhibits the typical broad absorption in the 2500-3300 wavenumber range, corresponding to the hydroxyl stretch, while the carbonyl stretch appears as a sharp, intense peak around 1700 wavenumbers. The aromatic ketone carbonyl shows a distinct absorption at slightly higher frequency due to conjugation with the aromatic system.

Nuclear Magnetic Resonance spectroscopic data reveals detailed information about the molecular structure and environment of individual atoms. Proton Nuclear Magnetic Resonance analysis shows characteristic aromatic proton signals in the 6.5-7.5 parts per million region, with specific coupling patterns reflecting the 3,4-dimethyl substitution pattern on the benzene ring. The methyl groups attached to the aromatic ring appear as singlets around 2.1-2.4 parts per million, while the aliphatic chain protons exhibit typical chemical shifts for methylene groups adjacent to carbonyl functionalities.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with aromatic carbon signals appearing in the 120-150 parts per million range and carbonyl carbons showing characteristic downfield shifts around 170-200 parts per million. The methyl carbon signals appear in the aliphatic region around 15-25 parts per million, consistent with their attachment to the aromatic system. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 220, corresponding to the calculated molecular weight, with characteristic fragmentation patterns reflecting loss of the carboxylic acid group and aromatic substitution.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Parameters

The thermochemical characterization of this compound reveals important phase transition temperatures and thermal stability parameters. The boiling point has been determined as 418.3 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), indicating significant thermal stability due to intermolecular hydrogen bonding and aromatic interactions. This elevated boiling point reflects the combined influence of molecular weight, hydrogen bonding capability, and aromatic character.

The flash point determination shows a value of 220.9 degrees Celsius, providing important safety information for handling and storage considerations. This relatively high flash point indicates low volatility at ambient temperatures and reduced fire hazard during normal laboratory manipulations. The vapor pressure at 25 degrees Celsius has been calculated as essentially negligible (0.0±1.0 millimeters of mercury), confirming minimal evaporation under standard conditions.

Solubility parameters for this compound indicate moderate to good solubility in polar organic solvents due to the presence of hydrogen bonding groups. The logarithm of the partition coefficient (LogP) has been determined as 2.74, suggesting moderate lipophilicity balanced by the hydrophilic carboxylic acid functionality. This parameter indicates favorable characteristics for potential pharmaceutical applications, falling within the optimal range for biological activity.

The polarizability of the molecule has been calculated as 24.3±0.5 × 10⁻²⁴ cubic centimeters, reflecting the electronic distribution and potential for induced dipole interactions. These thermochemical properties collectively define the physical behavior of this compound under various conditions and provide essential data for practical applications in synthesis and research. The combination of thermal stability, moderate volatility, and balanced solubility characteristics makes this compound suitable for diverse chemical transformations and applications.

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-7-11(8-10(9)2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNCEAUAQBMUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322532 | |

| Record name | 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-13-6 | |

| Record name | NSC401476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Method

One common method for synthesizing this compound is through Friedel-Crafts acylation. This method typically involves the following steps:

Reagents :

- 3,4-dimethylbenzene (o-xylene)

- Glutaric anhydride

- Aluminum chloride (AlCl₃) as a catalyst

- Solvent: Dichloromethane (DCM)

-

- An ice-cooled suspension of AlCl₃ is prepared in DCM.

- Slowly add o-xylene to this suspension.

- Introduce glutaric anhydride to the mixture.

- Stir the reaction mixture for several hours at room temperature.

- After completion, pour the mixture into ice-water and extract with DCM.

- Dry the organic layer over sodium sulfate and filter through silica gel to remove by-products.

This method has been shown to yield a yellow solid product with adequate purity after purification steps like recrystallization or chromatography.

Alternative Synthetic Routes

Other synthetic routes have been explored, often involving similar starting materials but differing in specific reaction conditions or additional steps:

Industrial Production Techniques

In industrial settings, the production of this compound may utilize continuous flow chemistry or automated reactors to enhance yield and efficiency. The following methods are common:

-

- This method allows for real-time monitoring and control of reaction parameters, leading to consistent product quality.

-

- Techniques such as chromatography and recrystallization are essential in industrial processes to ensure high purity levels of the final product.

Analysis of Reaction Conditions

The choice of reaction conditions significantly impacts the yield and purity of the synthesized compound. Key factors include:

| Factor | Description |

|---|---|

| Temperature | Optimal temperatures vary; typically maintained at room temperature or slightly elevated during reactions. |

| Reaction Time | Varies from several hours to overnight depending on the specific method employed. |

| Solvent Choice | DCM is commonly used due to its effectiveness in dissolving reactants and facilitating reactions. |

| Catalyst | Aluminum chloride is frequently used as a Lewis acid catalyst in Friedel-Crafts reactions. |

Research Findings

Recent studies have highlighted various aspects of synthesizing compounds like this compound:

Efficiency Improvements : Research indicates that using microwave-assisted synthesis can reduce reaction times significantly while maintaining high yields.

Purification Methods : The effectiveness of different purification techniques has been analyzed, with chromatography often yielding better purity levels than simple recrystallization methods.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

5-(3,4-Dimethylphenyl)-5-oxovaleric acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Biology

The compound has been studied for its interactions with enzymes and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, influencing various biological processes.

Industry

In industrial applications, it is used as a building block for fine chemicals and pharmaceuticals. Its unique structural features contribute to the development of new materials and products.

Research indicates that this compound exhibits several biological activities:

- Antithrombotic Activity: Studies have shown that derivatives based on this compound can enhance clotting time compared to traditional anticoagulants like heparin.

- Protein Binding Studies: Molecular docking analyses reveal high affinity for specific protein targets involved in coagulation pathways, particularly Factor Xa.

Case Study 1: Antithrombotic Potential

A study evaluated several derivatives of this compound for their antithrombotic properties. Results indicated that these compounds exhibited enhanced clotting times compared to heparin, suggesting potential use as new anticoagulant agents.

Case Study 2: Protein Interaction Analysis

Molecular docking studies demonstrated that this compound has a high binding affinity for Factor Xa. This interaction is crucial in the coagulation cascade and indicates the compound's potential therapeutic applications in managing blood coagulation disorders.

Mechanism of Action

The mechanism by which 5-(3,4-Dimethylphenyl)-5-oxovaleric acid exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The valeric acid moiety can interact with active sites on enzymes, while the dimethylphenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes structurally related compounds and their key differences:

Physicochemical Properties

- Polarity and Solubility: The 3,4-dimethylphenyl analog exhibits moderate polarity due to non-polar methyl groups, favoring solubility in organic solvents like dichloromethane . In contrast, the 3,4-dihydroxyphenyl derivative () is highly polar, with water solubility enhanced by hydroxyl groups. Methoxy-substituted analogs (e.g., 3,5-dimethoxy) show intermediate polarity, balancing organic and aqueous solubility .

Acidity (pKa) :

Biological Activity

5-(3,4-Dimethylphenyl)-5-oxovaleric acid, with the molecular formula C13H16O3 and a molecular weight of approximately 220.26 g/mol, is an organic compound notable for its diverse biological activities. This compound features a central carbon atom bonded to both a carboxylic acid and a ketone functional group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound through various studies, including molecular docking analyses, protein binding studies, and in vitro assays.

The unique structure of this compound includes:

- Functional Groups : A carboxylic acid group and a ketone group.

- Reactivity : Its functional groups enable interactions with various biological molecules, suggesting potential applications in pharmaceuticals.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antithrombotic Activity :

-

Protein Binding Studies :

- Interaction studies have focused on the binding affinity of this compound to various protein targets. These studies are essential for understanding the compound's pharmacokinetics and potential therapeutic effects.

- In Vitro Assays :

Case Study 1: Antithrombotic Potential

A study evaluated several derivatives based on the oxovaleric framework for their antithrombotic properties. The results indicated that compounds derived from this compound displayed enhanced clotting time compared to heparin, suggesting potential as new anticoagulant agents.

Case Study 2: Protein Interaction Analysis

Molecular docking studies revealed that the compound has a high affinity for specific protein targets involved in coagulation pathways. The docking scores indicated favorable interactions with Factor Xa, which is crucial in the coagulation cascade.

Synthesis Methods

The synthesis of this compound can be achieved through several methods that allow for the introduction of various functional groups, enhancing its versatility in drug development.

Q & A

Q. What are the standard synthetic routes for 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, and what critical steps ensure successful synthesis?

The compound is synthesized via Friedel-Crafts acylation using glutaric anhydride and 3,4-dimethylbenzene (o-xylene) in the presence of AlCl₃ as a catalyst. Key steps include:

- Slow addition of o-xylene to an AlCl₃ suspension in dichloromethane (DCM) under ice-cooling to control exothermicity.

- Extraction of the product with DCM after quenching the reaction in ice-water.

- Filtration over silica gel to remove dicarboxylic acid byproducts, yielding a yellow solid . Critical Considerations : Strict temperature control during anhydride addition and efficient removal of byproducts via silica gel are essential for purity.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- NMR Spectroscopy : Confirm the presence of the 3,4-dimethylphenyl group (aromatic protons at δ 6.7–7.2 ppm) and the ketone carbonyl (δ ~200 ppm in ¹³C NMR).

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ at m/z 220.26 for C₁₃H₁₆O₃).

- Melting Point Analysis : Compare with literature values if available .

Q. What analytical challenges arise in distinguishing this compound from its byproducts, and how are they resolved?

The primary byproduct is dicarboxylic acid, formed during incomplete acylation. Solutions include:

- TLC Monitoring : Use silica gel plates with a mobile phase (e.g., ethyl acetate/hexane) to track reaction progress.

- Selective Filtration : Silica gel filtration preferentially retains polar byproducts like dicarboxylic acids .

- HPLC-MS : Differentiate compounds based on retention times and mass fragmentation patterns.

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in Friedel-Crafts acylation reactions?

Optimization strategies involve:

- Catalyst Loading : Increasing AlCl₃ stoichiometry (e.g., 3:1 AlCl₃:anhydride ratio) to enhance electrophilicity.

- Solvent Effects : Substituting DCM with nitrobenzene or CS₂ for improved solubility of aromatic substrates.

- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethyl) on the phenyl ring increase reactivity compared to electron-withdrawing groups (e.g., 4-fluoro in analogous compounds) .

Q. How do reaction conditions influence the formation of dicarboxylic acid byproducts, and what mechanistic insights explain this?

Dicarboxylic acids form via hydrolysis of unreacted glutaric anhydride or over-acylation. Mechanistically:

- Water Quenching : Premature hydrolysis during workup generates glutaric acid.

- Competitive Pathways : Excess AlCl₃ may promote multiple acylations. Mitigation includes controlled anhydride addition and rapid quenching . Advanced Analysis : Computational studies (DFT) can model charge distribution during acylation to predict byproduct formation.

Q. What role could this compound play in medicinal chemistry, given structural analogs like Eltrombopag?

The 3,4-dimethylphenyl moiety is a common pharmacophore in thrombin receptor agonists (e.g., Eltrombopag, a TpoR agonist). Potential applications include:

- Scaffold Modification : Introducing heterocycles or bioisosteres to enhance bioavailability.

- Structure-Activity Relationship (SAR) Studies : Correlating substituent effects (e.g., methyl groups) with target binding using molecular docking . Experimental Design : Screen derivatives for platelet aggregation inhibition via in vitro assays (e.g., ADP-induced platelet activation).

Data Contradiction Analysis

- Purity Discrepancies : reports a yellow solid product, while lists 95% purity for a similar compound. Possible explanations include differences in workup protocols or analytical methods (e.g., HPLC vs. NMR). Researchers should cross-validate purity using multiple techniques .

- Synthetic Efficiency : Higher yields in fluorophenyl analogs () may reflect reduced steric hindrance compared to 3,4-dimethylphenyl. Systematic comparisons of substituent effects are recommended.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.